molecular formula C7H2BrF5 B120950 3,5-Difluoro-4-(trifluoromethyl)bromobenzene CAS No. 156243-64-0

3,5-Difluoro-4-(trifluoromethyl)bromobenzene

Cat. No. B120950
M. Wt: 260.99 g/mol
InChI Key: QPJKIRNIIXIPIE-UHFFFAOYSA-N
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Description

The compound 3,5-Difluoro-4-(trifluoromethyl)bromobenzene is a fluorinated aromatic compound that is structurally related to several other fluorinated benzene derivatives. These compounds are of interest due to their unique electronic properties and potential applications in materials science and organic synthesis.

Synthesis Analysis

The synthesis of fluorinated benzene derivatives often involves the use of halogen exchange reactions and subsequent reactions with various electrophiles. For instance, 1,3,5-tribromobenzene can undergo a mono lithium-halogen exchange reaction to yield a lithiated intermediate, which can then react with perfluoroalkylether esters to yield aryl ketones. These ketones can be further processed to yield perfluoroalkylether benzenes . Although the specific synthesis of 3,5-Difluoro-4-(trifluoromethyl)bromobenzene is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives has been studied using various spectroscopic methods and computational calculations. For example, the molecular structure of 1,2,4,5-tetrafluorobenzene has been determined by gas-phase electron diffraction and ab initio calculations, revealing a benzene ring with slight deviations from D6h symmetry and nearly equal C-C bond lengths . These structural analyses are crucial for understanding the electronic properties of such compounds.

Chemical Reactions Analysis

Fluorinated benzene derivatives can undergo a variety of chemical reactions. For example, trifluorobenzenes can be electrochemically fluorinated to produce various fluorinated cyclohexadienes and difluorobenzenes . Additionally, halogenated trifluorobenzenes can be selectively defluorinated and converted into triazidobenzenes, which are useful as cross-linking reagents and in organic synthesis . These reactions demonstrate the versatility of fluorinated benzene derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzene derivatives are influenced by the presence of fluorine atoms, which are highly electronegative. This can lead to unique redox properties, as seen in the synthesis of bis(dimesitylphosphino)-tetrafluorobenzene derivatives, where the phosphorus atoms can be oxidized and methylated, and their structures confirmed by 19F NMR spectroscopy and X-ray crystallography . The electron-withdrawing effect of the fluorine atoms also affects the bond angles and lengths within the molecule, as evidenced by the structural analysis of 1,2,4,5-tetrafluorobenzene .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3,5-Difluoro-4-(trifluoromethyl)bromobenzene is used in the preparation of various chemical compounds. For instance, it is used in the Grignard reaction with diethyl oxalate to produce ethyl 3,5-difluorobenzoylformate, which is then hydrolyzed and reduced to form 3,5-difluorophenylacetic acid with an overall yield of 68% (Lin Yuan-bin, 2007).
  • Another study demonstrates its use in the practical and safe preparation of 3,5-bis(trifluoromethyl)acetophenone, which is a key component in various chemical reactions including aldol, Michael, and Mannich-type reactions (J. Leazer & R. Cvetovich, 2005).

Electrochemical Fluorination

  • It is also involved in electrochemical fluorination processes. For example, research on the electrochemical fluorination of aromatic compounds in liquid R4NF·mHF demonstrates the formation of various fluorinated products, indicating its significance in the field of electrochemistry (Hirohide Horio et al., 1996), (K. Momota et al., 1994).

Other Chemical Transformations

Applications in Synthesis of Complex Molecules

  • The compound has been used in the synthesis of complex molecules for various studies, including metabolic and pharmacokinetic research (N. Robic & J. Nöel, 1999).

Industrial Applications

  • It has applications in industrial processes, such as in the rectification of dualistic liquid systems, demonstrating its importance in chemical engineering and technology (Li Ju-qing, 2001).

Photodissociation Studies

  • Studies on the photodissociation of bromofluorobenzenes, which include compounds like bromo-3,5-difluorobenzene, provide insights into the fundamental photochemical properties and reaction mechanisms (O. Borg, 2007).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-1,3-difluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJKIRNIIXIPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634278
Record name 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-(trifluoromethyl)bromobenzene

CAS RN

156243-64-0
Record name 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-difluorobenzotrifluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Curreli, DS Belov, Y Do Kwon, R Ramesh… - European journal of …, 2018 - Elsevier
We are continuing our concerted effort to optimize our first lead entry antagonist, NBD-11021, which targets the Phe43 cavity of the HIV-1 envelope glycoprotein gp120, to improve …
Number of citations: 38 www.sciencedirect.com
BW McNichols - 2017 - search.proquest.com
Styryl phosphonic and cinnamic acid derivatives have been gaining attention as key candidates to modulate specific electrode properties in organic electronic devices such as work …
Number of citations: 1 search.proquest.com
G Chen, X Wang, Y Shi, JS Tinkham… - Physical Chemistry …, 2021 - pubs.rsc.org
The work function of nickel oxide (NiOx) electrodes was tuned by the covalent attachment of commercially available as well as specially synthesized triethoxysilane functionalized …
Number of citations: 1 pubs.rsc.org

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